1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of thiazole, indole, and pyrrolidine moieties
Preparation Methods
The synthesis of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazole precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Thiazole derivatives: Compounds with thiazole rings also show diverse biological and chemical properties.
Pyrrolidine derivatives: These compounds are known for their versatility in drug discovery and materials science.
Properties
CAS No. |
905819-12-7 |
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Molecular Formula |
C15H11N3O3S |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-(4-acetyl-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)17-10-5-3-2-4-9(10)13-14(17)22-15(16-13)18-11(20)6-7-12(18)21/h2-5H,6-7H2,1H3 |
InChI Key |
QKBIVYFEXQAWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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